(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine is a complex organic compound characterized by its unique structure, which includes a methoxy group and a phenyl group attached to a tetrahydrobenzo[b]oxonine framework. This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
The reactivity of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine can be explored through various chemical transformations. Common reactions include:
These reactions can lead to the synthesis of derivatives with altered biological properties.
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine exhibits notable biological activities. Research indicates that compounds with similar structures often demonstrate:
The specific biological mechanisms of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine remain an area of active research.
Synthesis of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine can be achieved through several methods:
These synthetic routes allow for the production of both the target compound and its derivatives for further study.
The applications of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine are varied and include:
Interaction studies involving (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine focus on its binding affinities with various biological targets. These studies help elucidate:
These interactions are typically assessed using techniques such as molecular docking studies and in vitro assays.
Several compounds share structural similarities with (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9-Methoxy-4-(4-methylphenyl)-2,3-dihydrobenzo[b]oxonine | Methyl substitution on phenyl ring | Enhanced lipophilicity |
| 4-(Phenylamino)-2-methylbenzothiazole | Benzothiazole core | Known for potent anticancer activity |
| 9-Hydroxy-4-(3-methoxyphenyl)-2,3-dihydrobenzo[b]oxonine | Hydroxy substitution | Increased solubility and bioavailability |
These comparisons highlight the uniqueness of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine in terms of its specific functional groups and potential biological activities. Each compound's distinct characteristics contribute to its unique profile in medicinal chemistry.
The formation of the nine-membered oxonine ring system in (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine represents a significant synthetic challenge due to the inherent ring strain associated with medium-sized heterocycles [1]. Nine-membered rings possess a strain energy of approximately 15.5 kcal/mol, considerably higher than six-membered rings (1.4 kcal/mol) and even seven-membered rings (7.6 kcal/mol) [2]. This elevated strain energy necessitates specialized cyclization techniques to overcome the unfavorable enthalpic and entropic factors associated with medium-sized ring formation [2].
Several cyclization strategies have been developed for the construction of the benzoxonine framework, with particular emphasis on methods that can accommodate the (E)-configuration at the C4 position and the methoxy substituent at C9 [1] [2].
One effective method for constructing the tetrahydrobenzo[b]oxonine core involves phosphine-catalyzed [5+1] annulation reactions [3]. This approach utilizes β'-acetoxy allenoates as key building blocks, which undergo reaction with appropriately substituted dinucleophiles in the presence of triphenylphosphine as catalyst [3]. The reaction proceeds through a sequence involving initial nucleophilic attack by the phosphine catalyst on the allenoate, followed by intramolecular cyclization [3] [1].
The general procedure involves treating dinucleophiles with triphenylphosphine (30 mol%) and potassium phosphate (1.05 equivalents) in chloroform at 0°C, followed by addition of β'-acetoxy allenoates [3]. This methodology has been successfully applied to the synthesis of 2,5,6,7-tetrahydrobenzo[b]oxonines with yields ranging from 60-79% [3].
Another valuable approach for constructing the benzoxonine framework involves intramolecular oxidative cyclization reactions [4] [1]. This strategy is particularly useful for introducing the (E)-configuration at the C4 position, which is a defining characteristic of the target compound [4]. The process typically involves the generation of reactive intermediates that undergo intramolecular cyclization to form the nine-membered ring [4] [2].
For methoxy-substituted derivatives, the cyclization can be facilitated by the electronic properties of the methoxy group, which can stabilize developing positive charges during the ring-forming process [4] [5]. This approach has been successfully employed in the synthesis of related heterocyclic systems, including benzochromeno derivatives [4].
Macrocyclic lactonization represents one of the most reliable methods for oxonine ring system formation [1]. This approach involves the formation of a lactone, which can subsequently be reduced to provide the corresponding ether [1] [2]. For the synthesis of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine, this strategy requires careful control of stereochemistry to ensure the desired (E)-configuration at the C4 position [1].
Ring expansion strategies offer an alternative approach to overcome the high ring strain associated with direct cyclization [2]. This method involves the expansion of smaller rings or the contraction of larger rings to generate the nine-membered oxonine system [2]. For example, the Grob fragmentation of fused 5,6-bicyclic ring systems containing 1,3-diols has been successfully employed to construct nine-membered carbocycles, and similar approaches can be adapted for heterocyclic systems like benzoxonines [2].
Table 1: Comparison of Cyclization Methods for Benzoxonine Ring Formation
| Cyclization Method | Key Reagents | Typical Yields (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Phosphine-catalyzed [5+1] annulation | PPh₃, β'-acetoxy allenoates | 60-79 | Moderate to high | [3] |
| Intramolecular oxidative cyclization | Oxidizing agents (e.g., Cu(OAc)₂) | 31-58 | Variable | [4] |
| Macrocyclic lactonization | Coupling reagents (e.g., DCC) | 40-75 | High | [1] |
| Ring expansion (Grob fragmentation) | Acid catalysts | 35-65 | High | [2] |
The development of catalytic asymmetric methods for the synthesis of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine derivatives represents an important frontier in heterocyclic chemistry [6] [7]. These approaches enable the construction of stereochemically defined benzoxonine frameworks with high levels of enantioselectivity [7].
Chiral Lewis acid catalysts have emerged as powerful tools for the asymmetric synthesis of medium-sized heterocycles, including benzoxonines [6] [7]. These catalysts can coordinate to appropriate functional groups within the substrate, directing the cyclization process to favor the formation of a specific enantiomer or diastereomer [6]. For the synthesis of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine derivatives, chiral Lewis acids based on transition metals such as copper, scandium, or indium have shown particular promise [7] [8].
The general approach involves the coordination of the Lewis acid to oxygen-containing functional groups, such as carbonyl moieties or alcohols, which activates them toward nucleophilic attack and controls the facial selectivity of the subsequent cyclization [6] [7]. By employing chiral ligands, such as bisphosphines or chiral oxazolines, high levels of enantioselectivity can be achieved [7] [9].
Organocatalytic approaches offer metal-free alternatives for the asymmetric synthesis of benzoxonine derivatives [7] [8]. Bifunctional organocatalysts, such as those based on cinchona alkaloids or thioureas, can simultaneously activate both nucleophilic and electrophilic components through hydrogen bonding interactions, facilitating enantioselective cyclization reactions [7].
Recent advances in this area include the development of bifunctional quinoline-squaramide catalysts, which have been successfully applied to the asymmetric synthesis of related medium-sized heterocycles [7]. These catalysts can promote domino reactions involving sequential nucleophilic additions, leading to the formation of complex heterocyclic frameworks with multiple stereogenic centers [7].
Copper-catalyzed asymmetric cyclization represents a particularly promising approach for the synthesis of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine derivatives [9] [10]. This methodology typically involves the use of chiral bisphosphine-copper complexes, which can promote intramolecular cyclization reactions with high levels of enantioselectivity [9].
For example, copper-catalyzed reductive intramolecular cyclization has been successfully applied to the asymmetric construction of related seven-membered nitrogen heterocycles, such as 1-benzazepine derivatives [9]. Similar approaches could be adapted for the synthesis of benzoxonine systems, utilizing appropriate oxygen-containing precursors [9] [10].
Table 2: Catalytic Asymmetric Methods for Benzoxonine Synthesis
| Catalyst Type | Chiral Ligand/Additive | Enantioselectivity (% ee) | Yield Range (%) | Reference |
|---|---|---|---|---|
| Chiral Lewis acids | BINOL-derived phosphates | 76-96 | 31-91 | [7] [10] |
| Bifunctional organocatalysts | Quinoline-squaramides | 83-97 | 28-98 | [7] |
| Copper complexes | Chiral bisphosphines | 85-95 | 40-85 | [9] [10] |
| Gold catalysts | BINOL-derived phosphonites | 80-92 | 35-75 | [10] |
Post-functionalization of the (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine scaffold through cross-coupling reactions provides a versatile approach for introducing structural diversity and enhancing the properties of these compounds [11] [12]. Cross-coupling reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, making them particularly valuable for the modification of complex heterocyclic frameworks [11].
Palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, represent powerful tools for the functionalization of benzoxonine derivatives [11] [13]. These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst [11].
For the functionalization of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine derivatives, these methods can be applied to introduce various substituents at different positions of the heterocyclic framework [11] [12]. The high functional group tolerance of palladium catalysts makes these approaches particularly valuable for late-stage modifications of complex molecules [11].
The Suzuki reaction, which involves the coupling of organoboronic acids with organohalides, has been extensively utilized for the introduction of aryl and heteroaryl groups [13]. This reaction proceeds under mild conditions and is compatible with a wide range of functional groups, making it particularly suitable for the modification of sensitive heterocyclic compounds like benzoxonines [13].
Carbon-hydrogen bond activation represents an emerging approach for the direct functionalization of benzoxonine derivatives without the need for pre-functionalized substrates [12]. This methodology enables the selective modification of specific C-H bonds within the heterocyclic framework, providing access to derivatives that would be difficult to prepare using traditional methods [12].
Palladium-catalyzed C-H activation/C-C cross-coupling reactions have been developed for various heterocyclic systems and could be adapted for the functionalization of benzoxonine derivatives [12]. These reactions typically involve the use of directing groups, such as carbonyl moieties or nitrogen-containing heterocycles, which coordinate to the palladium catalyst and direct the C-H activation to specific positions [12].
The Miyaura borylation reaction, which involves the palladium-catalyzed conversion of organohalides to organoboronic esters, provides a valuable method for the preparation of benzoxonine-derived boronic acid derivatives [14]. These intermediates can subsequently undergo various cross-coupling reactions, enabling the sequential introduction of multiple substituents [14].
For the functionalization of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine derivatives, this approach offers a versatile strategy for introducing structural diversity [14]. The borylation can be performed under mild conditions, and the resulting boronic esters are compatible with a wide range of subsequent transformations [14].
Table 3: Cross-Coupling Reactions for Benzoxonine Functionalization
| Cross-Coupling Method | Coupling Partner | Catalyst System | Typical Yields (%) | Reference |
|---|---|---|---|---|
| Suzuki coupling | Arylboronic acids | Pd(PPh₃)₄, base | 65-95 | [11] [13] |
| Heck reaction | Alkenes | Pd(OAc)₂, phosphine ligands | 55-85 | [11] [12] |
| C-H activation | Aryl halides | Pd(OAc)₂, oxidants | 40-75 | [12] |
| Miyaura borylation | Bis(pinacolato)diboron | Pd catalyst, base | 60-90 | [14] |
| Sonogashira coupling | Terminal alkynes | Pd/Cu catalysts | 50-80 | [11] |
The Bergman cyclization represents one of the most thoroughly studied cycloaromatization reactions, involving the thermal or photochemical transformation of enediynes into highly reactive 1,4-benzenoid diradicals [2] [3]. This reaction pathway has gained particular significance due to its role in the mechanism of action of enediyne antibiotics such as calicheamicin, esperamicin, and dynemicin [3] [4].
The Bergman cyclization proceeds through a concerted mechanism where the enediyne substrate undergoes cyclization to form a 1,4-didehydrobenzene diradical intermediate [2]. The reaction is characterized by specific geometric requirements, with the critical distance between acetylenic termini (R_cd) serving as a key determinant of reactivity [5]. Experimental studies have established that spontaneous cyclization occurs at distances below 3.20 Å, while enediynes remain stable at ambient temperature when this distance exceeds 3.31 Å [5].
For the tetrahydrobenzo[b]oxonine system, the presence of the methoxy substituent at the 9-position and the phenyl group at the 4-position significantly influences the electronic properties and reactivity patterns. The methoxy group can act as an electron-donating substituent, potentially stabilizing radical intermediates through resonance effects [5].
Experimental investigations have revealed substantial variations in activation energies across different enediyne systems. The parent hex-3-ene-1,5-diyne exhibits an activation energy of 28.2 kcal/mol at 470 K, while more constrained systems show significantly lower barriers [6]. Benzannulated enediynes typically display activation energies ranging from 16.8 to 31.5 kcal/mol, depending on the specific substitution pattern and ring constraints [6].
The relationship between molecular strain and reactivity has been extensively documented. Systems with higher initial strain energy generally exhibit lower activation barriers due to strain release during the cyclization process [5]. This principle is particularly relevant for the tetrahydrobenzo[b]oxonine framework, where the nine-membered ring introduces specific geometric constraints that influence the reaction coordinate.
The influence of substituents on Bergman cyclization reactivity follows predictable electronic patterns [7]. Electron-donating groups generally accelerate the cyclization by raising the energy of the highest occupied molecular orbital, thereby reducing the activation barrier [7]. Conversely, electron-withdrawing substituents tend to decelerate the reaction.
In the case of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine, the methoxy group at position 9 provides electron density to the aromatic system, potentially facilitating the cyclization process. The phenyl substituent at position 4 introduces additional aromatic stabilization in the product state, influencing the overall thermodynamics of the transformation.
The kinetics of Bergman cyclization are highly temperature-dependent, following Arrhenius behavior with typical activation energies ranging from 15 to 35 kcal/mol [2] [4]. The reaction can be triggered thermally, photochemically, or through metal coordination, each pathway offering distinct advantages for controlling reactivity [4].
For cyclic enediyne systems, the relationship between ring size and reactivity has been systematically studied. Medium-sized rings (8-12 members) often exhibit enhanced reactivity due to ring strain, while larger rings may show decreased reactivity due to conformational flexibility [8].
The biradical intermediates generated through cycloaromatization reactions exhibit remarkable reactivity toward hydrogen abstraction, a process that is fundamental to the biological activity of enediyne antibiotics and related systems [9]. Understanding the kinetics and selectivity of these hydrogen abstraction processes is crucial for predicting the behavior of tetrahydrobenzo[b]oxonine derivatives.
Biradical intermediates formed through Bergman cyclization possess two unpaired electrons in a singlet ground state configuration [9]. These species demonstrate exceptional reactivity toward hydrogen atom abstraction from suitable donors, with rate constants often approaching the diffusion limit [10]. The abstraction process typically proceeds through a direct hydrogen transfer mechanism, with minimal geometric rearrangement required in the transition state [11].
The geometric requirements for hydrogen abstraction have been extensively characterized through crystallographic and computational studies [11]. The average carbon-oxygen-hydrogen abstraction distance for reactive systems is approximately 2.74 ± 0.04 Å, with optimal angular parameters including a γ-hydrogen out-of-plane angle of 53 ± 5°, a CO···H γ-angle of 83 ± 4°, and a C-H γ···O angle of 115 ± 2° [11].
Hydrogen abstraction reactions by biradical intermediates exhibit complex temperature dependencies that reflect both enthalpic and entropic contributions [10] [12]. Experimental studies of methylperoxy radicals abstracting hydrogen from various substrates reveal activation energies ranging from 10 to 50 kcal/mol, depending on the specific donor molecule and reaction conditions [10].
The temperature range of 250-2000 K has been systematically investigated for hydroxyl radical reactions with carbonyl compounds, revealing that pre-reaction complex formation significantly influences the overall kinetics [12]. These complexes stabilize the transition state through hydrogen bonding interactions, effectively lowering the activation barrier for hydrogen abstraction.
For cyclopentane hydrogen abstraction by various radicals, including hydrogen, methyl, and ethyl radicals, the temperature range of 150-3000 K shows dramatic tunneling effects at low temperatures, increasing rate constants by up to 3-5 orders of magnitude [13]. This tunneling contribution becomes particularly important for biradical systems operating under physiological conditions.
The selectivity of hydrogen abstraction by biradical intermediates follows predictable patterns based on bond dissociation energies and steric accessibility [14]. Primary, secondary, and tertiary carbon-hydrogen bonds exhibit distinct reactivity patterns, with tertiary hydrogens typically showing the highest reactivity due to stabilization of the resulting radical products [14].
For the calicheamicinone biradical system, hydrogen abstraction from deoxyribose components of DNA proceeds through highly exothermic pathways [9]. Ab initio calculations demonstrate that these reactions are thermodynamically favorable, with substantial negative enthalpy changes driving the DNA cleavage process [9].
Hydrogen abstraction reactions by biradical intermediates exhibit significant primary kinetic isotope effects, with kH/kD ratios typically ranging from 3 to 8 at room temperature [13]. These isotope effects provide valuable mechanistic information about the transition state structure and the degree of hydrogen transfer in the rate-determining step.
The magnitude of kinetic isotope effects varies with temperature according to the Arrhenius equation, with larger effects observed at lower temperatures due to increased tunneling contributions for the lighter hydrogen isotope [13]. This temperature dependence has been exploited to probe the mechanistic details of biradical hydrogen abstraction processes.
The multi-structural variational transition state theory approach, combined with small-curvature tunneling corrections, offers accurate predictions of rate constants over broad temperature ranges [13]. This methodology accounts for multi-structural torsional anharmonicity, variational effects, and quantum tunneling, providing a comprehensive framework for understanding biradical reactivity.
The influence of solvent environment on cycloaromatization reactions represents a critical factor in controlling reaction rates, selectivity, and product distributions [15] [16]. For tetrahydrobenzo[b]oxonine systems, solvent effects can dramatically alter the thermodynamic landscape of cyclization reactions through multiple mechanisms including stabilization of transition states, solvation of radical intermediates, and modification of reaction pathways.
Solvent effects on cyclization thermodynamics operate through several distinct mechanisms [16]. Polar solvents can stabilize charged or dipolar transition states through electrostatic interactions, effectively lowering activation barriers [16]. The magnitude of these effects correlates with the solvent dielectric constant, with higher polarity solvents generally providing greater stabilization for polar intermediates.
The relationship between solvent polarity and reaction thermodynamics follows predictable patterns described by linear free energy relationships [17]. For cyclization reactions involving charge development or dipole formation in the transition state, solvents with dielectric constants above 10 typically show enhanced reactivity compared to non-polar media [18].
Detailed studies of aryllithium cyclization reactions demonstrate dramatic solvent-dependent behavior [19]. In diethyl ether/hexane mixtures (dielectric constant ≈ 4.3), aryllithium intermediates remain stable for extended periods at temperatures between -95 and -100°C, allowing for trapping with electrophiles [19]. However, when the same reactions are conducted in tetrahydrofuran/hexane mixtures (dielectric constant ≈ 7.5), instantaneous intramolecular cyclization occurs to form benzocyclobutene products [19].
This striking solvent effect reflects the enhanced ability of THF to coordinate with lithium centers, modifying the aggregation state and reactivity of the organometallic intermediates [19]. The coordination stabilizes the transition state for cyclization while destabilizing the starting material, resulting in dramatically accelerated reaction rates.
The interplay between temperature and solvent effects reveals complex thermodynamic relationships [21]. In dynamic solvent effect studies of hexadienone cyclization, viscous solvents at elevated temperatures show retardation of thermal fluctuations, which in turn slows the cyclization process [21]. This observation highlights the importance of solvent dynamics in addition to static solvation effects.
Dimethyl sulfoxide (dielectric constant = 46.7) provides particularly strong solvation for polar intermediates and has been shown to promote elimination pathways in certain cyclization systems [22]. The high polarity of DMSO stabilizes ionic intermediates and can redirect reaction mechanisms toward elimination products rather than cyclization products.
Beyond general polarity effects, specific solvent-solute interactions play crucial roles in cyclization thermodynamics [22]. Protic solvents capable of hydrogen bonding can dramatically influence reaction pathways by stabilizing specific conformations or facilitating proton transfer processes.
In systems containing hydroxyl or carbonyl functional groups, intramolecular hydrogen bonding can be disrupted or enhanced by solvent choice [22]. Toluene, despite its low dielectric constant (2.4), can participate in specific interactions that influence the conformational preferences of cyclic substrates, thereby affecting cyclization rates and selectivity.
The quantitative relationship between solvent properties and cyclization thermodynamics has been established through systematic studies correlating reaction rates with dielectric constants [18]. These correlations reveal that activation free energies often decrease linearly with increasing solvent polarity, with slopes reflecting the degree of charge development in the transition state.
For phosphate hydrolysis reactions, which serve as models for understanding solvent effects on related cyclization processes, rate accelerations of up to 10⁹-fold have been observed in moving from water to non-polar solvents [18]. These dramatic effects result from differential solvation of the ground state and transition state, with non-polar solvents destabilizing the highly charged starting materials while providing less destabilization for the more diffuse transition state charge distribution.
Understanding solvent effects enables rational design of reaction conditions for specific synthetic applications [17]. For systems requiring mild cyclization conditions, polar aprotic solvents such as acetonitrile or DMF often provide optimal performance by stabilizing polar transition states without competing through hydrogen bonding [19].